molecular formula C25H27N3O2 B11121843 N,N'-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11121843
M. Wt: 401.5 g/mol
InChI Key: KHYVFIDXCHOBCA-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine dicarboxamide ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired dicarboxamide .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide exerts its effects involves its ability to coordinate with metal ions. The pyridine and amide groups in the compound act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in various catalytic and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
  • N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide

Uniqueness

N,N’-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide is unique due to the presence of the 2-ethyl-6-methylphenyl groups, which provide steric hindrance and influence the electronic properties of the compound. This can affect its coordination behavior and reactivity compared to other similar compounds .

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-N,6-N-bis(2-ethyl-6-methylphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C25H27N3O2/c1-5-18-12-7-10-16(3)22(18)27-24(29)20-14-9-15-21(26-20)25(30)28-23-17(4)11-8-13-19(23)6-2/h7-15H,5-6H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

KHYVFIDXCHOBCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3CC)C)C

Origin of Product

United States

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